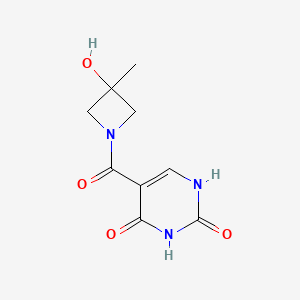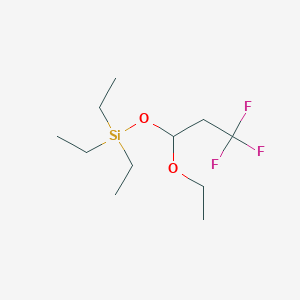
(1-Ethoxy-3,3,3-trifluoropropoxy)triethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethoxy-3,3,3-trifluoropropoxy)triethylsilane is a chemical compound with the molecular formula C11H23F3O2Si It is characterized by the presence of an ethoxy group, a trifluoropropoxy group, and a triethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethoxy-3,3,3-trifluoropropoxy)triethylsilane typically involves the reaction of triethylsilane with a suitable trifluoropropoxy precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can help achieve high yields and purity levels suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(1-Ethoxy-3,3,3-trifluoropropoxy)triethylsilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The ethoxy, trifluoropropoxy, or triethylsilane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(1-Ethoxy-3,3,3-trifluoropropoxy)triethylsilane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce trifluoropropoxy and triethylsilane groups into target molecules.
Biology: The compound may be used in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems and novel therapeutic agents, is ongoing.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (1-Ethoxy-3,3,3-trifluoropropoxy)triethylsilane involves its interaction with specific molecular targets and pathways. The trifluoropropoxy group can enhance the compound’s lipophilicity and membrane permeability, while the triethylsilane group can influence its reactivity and stability. These properties make the compound suitable for various applications in research and industry.
Comparison with Similar Compounds
Similar Compounds
(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one: This compound contains a trifluorobutene group and is used in similar applications.
(1-Ethoxy-3,3,3-trifluoropropoxy)trimethylsilane: Similar to (1-Ethoxy-3,3,3-trifluoropropoxy)triethylsilane but with a trimethylsilane group instead of a triethylsilane group.
Uniqueness
This compound is unique due to the combination of its trifluoropropoxy and triethylsilane groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C11H23F3O2Si |
|---|---|
Molecular Weight |
272.38 g/mol |
IUPAC Name |
(1-ethoxy-3,3,3-trifluoropropoxy)-triethylsilane |
InChI |
InChI=1S/C11H23F3O2Si/c1-5-15-10(9-11(12,13)14)16-17(6-2,7-3)8-4/h10H,5-9H2,1-4H3 |
InChI Key |
NEORGUDHJLFRHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(F)(F)F)O[Si](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


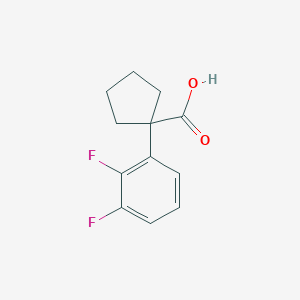

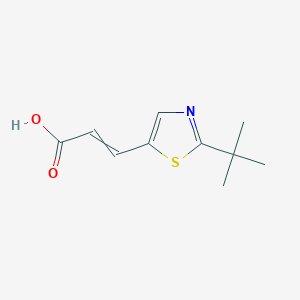

![3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid](/img/structure/B11721527.png)

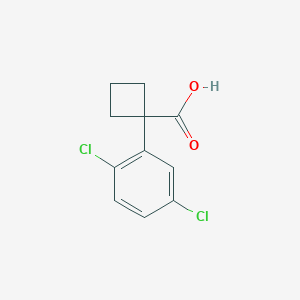

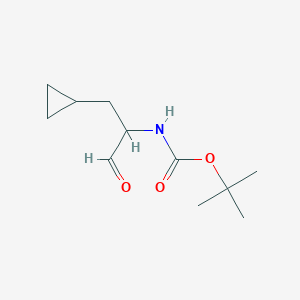



![2-[2-(furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B11721573.png)
